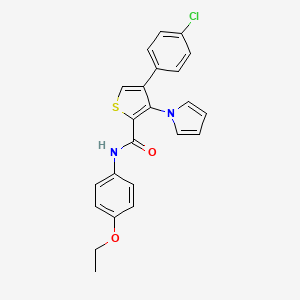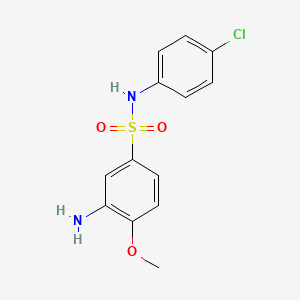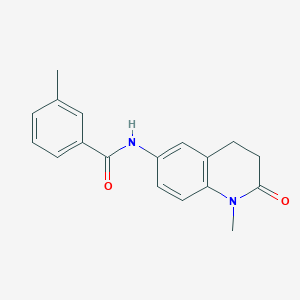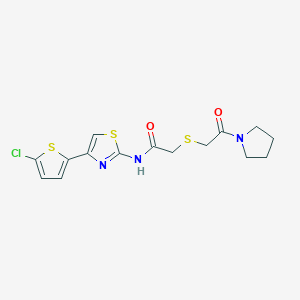
4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
The compound 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a multifaceted molecule that likely exhibits a range of biological activities due to the presence of several pharmacophoric elements such as the chlorophenyl ring, ethoxyphenyl group, pyrrol moiety, and thiophene carboxamide. While the specific compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl and thiophene components have been synthesized and evaluated for various biological activities, including antioxidant, antitumor, and antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, compounds with chlorophenyl and thiophene moieties have been synthesized using the Gewald reaction, which is a versatile method for constructing thiophene rings . Additionally, intramolecular cyclization reactions catalyzed by bases or palladium-copper catalytic systems have been employed to create complex structures with pyrrol and thiophene rings . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR, as well as microanalysis . X-ray diffraction analysis has also been used to unambiguously assign the structure of complex molecules . These techniques would be essential in confirming the molecular structure of 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve its functional groups. For example, the chlorophenyl group could undergo further halogenation or coupling reactions, while the ethoxyphenyl group might be susceptible to de-ethoxylation or oxidation . The pyrrol and thiophene rings could participate in electrophilic aromatic substitution or act as ligands in metal-catalyzed reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. Compounds with similar structures have shown a range of solubilities and melting points, which are important for their application in biological systems . The presence of the chlorophenyl and ethoxyphenyl groups could affect the lipophilicity of the molecule, potentially influencing its bioavailability and distribution in biological systems.
Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
The compound of interest is related to structures studied for their potential in anticonvulsant applications, focusing on the hydrogen bonding and molecular arrangements. For instance, research on enaminones, which share structural similarities with the compound , highlights the importance of hydrogen bonding and molecular conformations in their biological activity (Kubicki, Bassyouni, & Codding, 2000).
Electropolymerization and Material Properties
Another area of research involves the electropolymerization of terthiophene derivatives, which are closely related to the compound due to the presence of thiophene units. This research explores how substituents on the thiophene rings affect the polymerization process and the properties of the resulting polymers, which is crucial for developing materials with tailored electrical and solubility characteristics (Visy, Lukkari, & Kankare, 1994).
Halogenation and Derivative Synthesis
In the field of synthetic chemistry, the halogenation of thiophene derivatives, similar to the compound of discussion, is studied to understand the regioselectivity and conditions favorable for such reactions. This knowledge is vital for synthesizing bioactive compounds and materials, where specific halogenated derivatives serve as key intermediates (Castillo-Aguilera et al., 2017).
Anticancer Activity
Furthermore, the anticancer potential of thiophene derivatives, including compounds structurally related to the one , has been explored. This research aims to understand the structure-activity relationship and identify promising scaffolds for developing new anticancer agents (Atta & Abdel‐Latif, 2021).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-2-28-19-11-9-18(10-12-19)25-23(27)22-21(26-13-3-4-14-26)20(15-29-22)16-5-7-17(24)8-6-16/h3-15H,2H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAICOBENQGOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)
![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3012319.png)
![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)

![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)
![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)

![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)
![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)
![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)